Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate
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Overview
Description
Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is a complex organic compound with the molecular formula C20H20N4O8. It is known for its unique structure, which includes two pyrimidinyl groups attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyriminobac-methyl: Another compound with similar pyrimidinyl groups.
Bispyribac-sodium: Shares structural similarities and is used as a herbicide.
Pyribenzoxim: Contains similar functional groups and is used in agricultural applications.
Uniqueness
Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate stands out due to its unique combination of pyrimidinyl groups and benzoate core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O8/c1-26-13-9-14(27-2)22-19(21-13)31-11-7-6-8-12(17(11)18(25)30-5)32-20-23-15(28-3)10-16(24-20)29-4/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZRWKIBWWQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404419 |
Source
|
Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142966-13-0 |
Source
|
Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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